2-(3-Chloro-4-methylphenyl)-2,2-difluoroacetic acid
Overview
Description
The closest compound I found is “3-Chloro-4-methylphenylboronic acid” which has a molecular formula of C7H8BClO2 . It’s used as a reactant in various chemical reactions .
Synthesis Analysis
A new synthesis of a related compound, N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide, was developed in acetic acid as a solvent using the reaction of 3-chloro-4-methylaniline, and 2-(3-nitrophenyl)-4H-benzo-[1,3]oxazin-4-one .Molecular Structure Analysis
The molecular structure of the related compound, N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide, was characterized by single-crystal XRD, IR, 1H NMR, and 13C NMR spectroscopic studies .Chemical Reactions Analysis
Isocyanates and thioisocyanates, such as 3-CHLORO-4-METHYLPHENYL ISOCYANATE, are incompatible with many classes of compounds, reacting exothermically to release toxic gases .Physical And Chemical Properties Analysis
The related compound, 3-Chloro-4-methylphenylboronic acid, is a solid with a melting point of 228-232 °C .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Biologically Active Compounds : The synthesis of 3,3-difluoropyrrolidine hydrochloride, an important synthon in the synthesis of biologically active compounds, starts from 2-chloro-2,2-difluoroacetic acid (Wei, Makowski, & Rutherford, 2012).
- Formation of Difluorophenylacetic Derivatives : N-Acyl-3,3-difluoro-2-oxoindoles, obtained from reactions involving difluoroacetic acid derivatives, lead to the formation of various products including 2-(2-amidoacyl)-2,2-difluoroacetic acids (Boechat et al., 2008).
- Electrochemical Synthesis : Ethyl-2,2-difluoro-2-trimethylsilylacetate, a difluoromethylene building block precursor, has been prepared by electrolysis of ethyl-2-chloro-2,2-difluoroacetate (Clavel et al., 2000).
- Difluoromethylation of Hydroxychalcones : Difluoromethylation of 2-hydroxychalcones using sodium 2-chloro-2,2-difluoroacetate as an agent is a method to obtain aryl difluoromethyl ethers and 2,2-difluoro-2H-benzofuran derivatives (Wang et al., 2015).
Analytical and Environmental Applications
- Derivatization for GC-MS Determination : An improved derivatization technique using trifluoroacetic acid derivatives for GC-MS determination of contaminants in drinking water showcases the utility in analytical chemistry (Kubwabo et al., 2009).
- Electrochemical Degradation of Herbicides : The electrochemical degradation of herbicides like 4-chloro-2-methylphenoxyacetic acid using peroxi-coagulation techniques involves intermediates derived from chlorodifluoroacetic acid (Boye, Brillas, & Dieng, 2003).
Biomedical Research
- Synthesis of Biologically Active Pyrazoles : The CHF2 moiety, a key feature in 2-(3-Chloro-4-methylphenyl)-2,2-difluoroacetic acid, is used in pharmaceuticals and agrochemicals, including the synthesis of 3,4-disubstituted-3-(difluoromethyl)pyrazoles, which are present in many biologically active compounds (Zeng, Xu, & Ma, 2020).
Safety and Hazards
properties
IUPAC Name |
2-(3-chloro-4-methylphenyl)-2,2-difluoroacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF2O2/c1-5-2-3-6(4-7(5)10)9(11,12)8(13)14/h2-4H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQYXLVAVQHOGAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C(=O)O)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chloro-4-methylphenyl)-2,2-difluoroacetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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